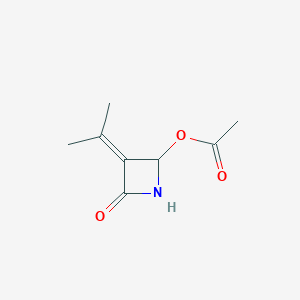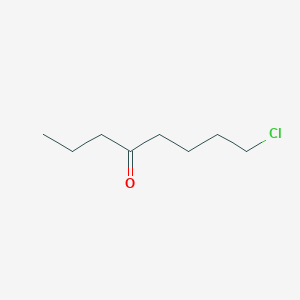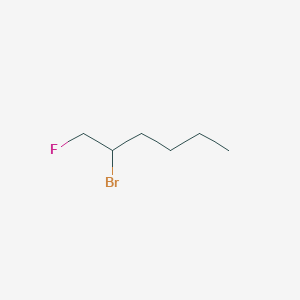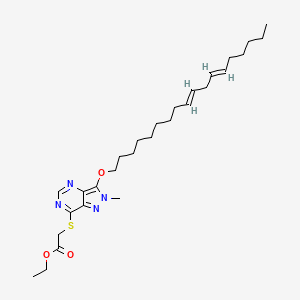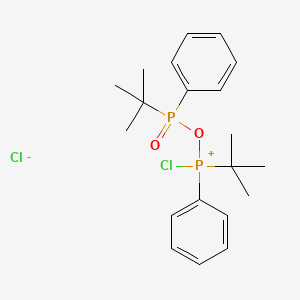
Phosphorus(1+), chloro(1,1-dimethylethyl)((1,1-dimethylethyl)phenylphosphinato-O)phenyl-, chloride, stereoisomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (1,1-dimethylethyl)phenyl-, phosphorus complex is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its structural analogy with the phosphate moiety and its coordination or supramolecular properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1,1-dimethylethyl)phenyl-, phosphorus complex can be synthesized through various methods. One common method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction that utilizes bromotrimethylsilane followed by methanolysis . Another method involves the use of phosphorous acid (H₃PO₃) to produce a phosphonic acid functional group simultaneously with the formation of the P–C bond .
Industrial Production Methods
Industrial production of phosphonic acids often begins with phosphorous acid, exploiting its reactive P−H bond. The Kabachnik–Fields reaction or Pudovik reaction can be used to alkylate phosphonic acid, resulting in aminophosphonates, which are useful as chelating agents . Additionally, the Michaelis-Arbuzov reaction is employed to prepare phosphonic esters, where methyl iodide catalyzes the conversion of trimethylphosphite to the phosphonate ester dimethyl methylphosphonate .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (1,1-dimethylethyl)phenyl-, phosphorus complex undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids and their derivatives.
Reduction: Reduction reactions can convert phosphonic acids to phosphinic acids.
Substitution: The compound can undergo substitution reactions, where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane, methanol, and phosphorous acid. Conditions often involve acidic or basic environments, depending on the desired reaction .
Major Products Formed
Major products formed from these reactions include phosphonic acids, phosphinic acids, and various phosphonate esters .
Aplicaciones Científicas De Investigación
Phosphonic acid, (1,1-dimethylethyl)phenyl-, phosphorus complex has a wide range of scientific research applications:
Chemistry: Used in the synthesis of hybrid materials and surface modification.
Biology: Employed for its bioactive properties, including drug and pro-drug development.
Medicine: Utilized in medical imaging and as phosphoantigens.
Industry: Applied in the oil industry and for the functionalization of surfaces.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (1,1-dimethylethyl)phenyl-, phosphorus complex involves its ability to form stable complexes with metal ions. This property is due to the presence of the phosphorus atom bonded to oxygen atoms, which allows for strong coordination with metal ions. The compound can also act as a bioisostere for phosphate, making it useful in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Glyphosate: An herbicide with a phosphonate group.
Ethephon: A plant growth regulator.
Bisphosphonates: Drugs used for the treatment of osteoporosis.
Uniqueness
Phosphonic acid, (1,1-dimethylethyl)phenyl-, phosphorus complex is unique due to its specific structural properties, which allow for strong coordination with metal ions and its versatility in various applications, from chemistry to medicine .
Propiedades
Número CAS |
104154-51-0 |
|---|---|
Fórmula molecular |
C20H28Cl2O2P2 |
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
tert-butyl-[tert-butyl(phenyl)phosphoryl]oxy-chloro-phenylphosphanium;chloride |
InChI |
InChI=1S/C20H28ClO2P2.ClH/c1-19(2,3)24(21,17-13-9-7-10-14-17)23-25(22,20(4,5)6)18-15-11-8-12-16-18;/h7-16H,1-6H3;1H/q+1;/p-1 |
Clave InChI |
IBCJSXFMQZMEEC-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)P(=O)(C1=CC=CC=C1)O[P+](C2=CC=CC=C2)(C(C)(C)C)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


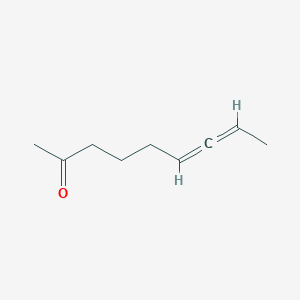
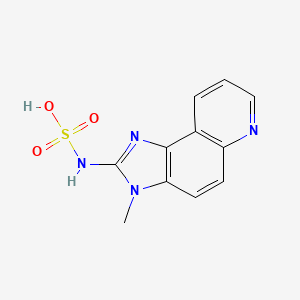

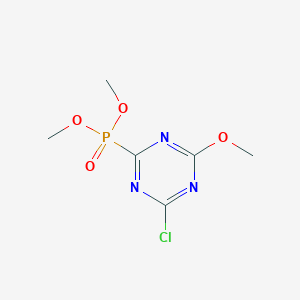
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)
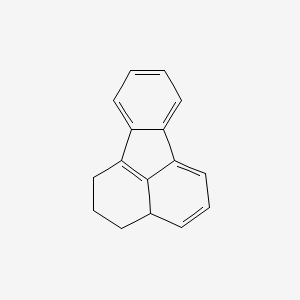
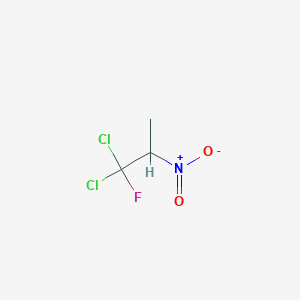
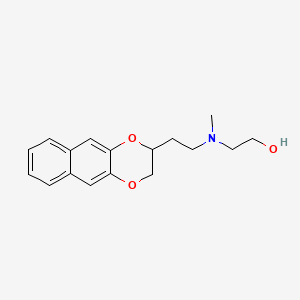
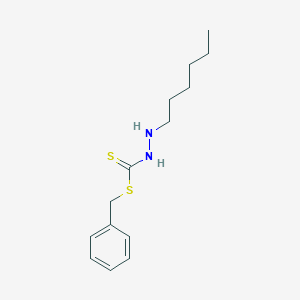
![5H-[1]Benzopyrano[4,3-b]pyridine, 2,3-diphenyl-](/img/structure/B14339336.png)
